Cepharadione A
Cepharadione A
Cepharadione a belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Cepharadione a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cepharadione a is primarily located in the membrane (predicted from logP). Outside of the human body, cepharadione a can be found in herbs and spices. This makes cepharadione a a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
55610-01-0
VCID:
VC21135126
InChI:
InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
SMILES:
CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O
Molecular Formula:
C18H11NO4
Molecular Weight:
305.3 g/mol
Cepharadione A
CAS No.: 55610-01-0
Cat. No.: VC21135126
Molecular Formula: C18H11NO4
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cepharadione a belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Cepharadione a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cepharadione a is primarily located in the membrane (predicted from logP). Outside of the human body, cepharadione a can be found in herbs and spices. This makes cepharadione a a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 55610-01-0 |
| Molecular Formula | C18H11NO4 |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione |
| Standard InChI | InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3 |
| Standard InChI Key | RZIGKFTVXWUUCX-UHFFFAOYSA-N |
| SMILES | CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O |
| Canonical SMILES | CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O |
| Appearance | Orange powder |
| Melting Point | 340-342°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator